2-(butyrylamino)-N-methylbenzamide
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27g/mol |
IUPAC Name |
2-(butanoylamino)-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-6-11(15)14-10-8-5-4-7-9(10)12(16)13-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
UQLJZWYDGJWTDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(butyrylamino)-N-methylbenzamide with key analogs, focusing on structural features, pharmacological activity, and market impact:
Key Observations:
Structural Modifications and Opioid Activity: U-47700 and AH-7921 share the N-methylbenzamide core but incorporate chlorine substituents and cyclohexylamine groups, critical for µ-opioid receptor binding . In contrast, this compound lacks these electronegative groups, which may reduce opioid receptor affinity but improve metabolic stability due to the butyryl chain .
Non-Opioid Applications: Compounds like S52 () demonstrate the utility of benzamides in oncology, where sulfanyl groups facilitate metal-catalyzed reactions or protein inhibition . The butyrylamino group in this compound may instead serve as a hydrogen-bond donor, influencing solubility or target engagement in non-opioid contexts.
Market and Legal Status: U-47700 and AH-7921 were internationally controlled after 2017 due to abuse-related harms, driving the emergence of new analogs . This compound’s legal status remains unclear but could face scrutiny if opioid-like activity is confirmed.
Research and Regulatory Implications
- Pharmacological Gaps: Limited data exist on the target compound’s receptor selectivity or toxicity. Further in vitro binding assays (e.g., µ/κ-opioid receptors) are needed .
- Regulatory Monitoring: As seen with U-47700, unregulated benzamide derivatives may proliferate on illicit markets. Proactive surveillance of analogs like this compound is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
